5-(Cyanomethyl)-2'-deoxycytidine
Description
5-(Cyanomethyl)-2'-deoxycytidine is a synthetic cytidine analogue modified at the C5 position with a cyanomethyl (-CH₂CN) group. This structural alteration distinguishes it from canonical 2'-deoxycytidine and other C5-modified derivatives, such as 5-hydroxymethyl-2'-deoxycytidine (5hmdC) and 5-methyl-2'-deoxycytidine (5mdC).
Properties
CAS No. |
919360-77-3 |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C11H14N4O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h4,7-9,16-17H,1,3,5H2,(H2,13,14,18)/t7-,8+,9+/m0/s1 |
InChI Key |
ADTUYFILUJEVOR-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CC#N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CC#N)CO)O |
Origin of Product |
United States |
Preparation Methods
Reaction of 5-Hydroxy-2'-deoxyuridine
One of the primary methods for synthesizing 5-(Cyanomethyl)-2'-deoxycytidine involves the alkylation of 5-hydroxy-2'-deoxyuridine. The potassium salt of this compound is reacted with iodoacetonitrile in dry dimethylformamide (DMF). This reaction leads to the formation of various products, with the desired compound being produced under specific conditions.
Alternative Alkylation Conditions
An alternative approach involves performing the alkylation in an aqueous medium with potassium hydroxide (KOH). This method has shown to favor the formation of the desired compound over side products. The reaction conditions can be adjusted to optimize yield and purity.
Reagents :
- 5-Hydroxy-2'-deoxyuridine
- KOH
- Water
Results : Under these conditions, compound formation is significantly improved, yielding higher amounts of 5-(Cyanomethyl)-2'-deoxycytidine compared to reactions conducted in organic solvents.
Comparative Analysis of Synthesis Methods
The following table summarizes the different synthesis methods for 5-(Cyanomethyl)-2'-deoxycytidine, highlighting key reagents and yields:
| Method | Reagents | Medium | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation with Iodoacetonitrile | Potassium salt of 5-hydroxy-2'-deoxyuridine, Iodoacetonitrile | Dry DMF | Variable (often lower) | Side products common; requires purification |
| Aqueous Alkylation | 5-Hydroxy-2'-deoxyuridine, KOH | Water | Higher | More selective for desired product |
Mechanistic Insights
The mechanism underlying these synthesis methods involves nucleophilic substitution reactions where the cyanomethyl group is introduced at the C-5 position of the pyrimidine ring. In both methods, careful control of reaction conditions—such as temperature and solvent—plays a crucial role in determining the selectivity and yield of the desired product.
Research Findings on Antiviral Activity
Research has indicated that derivatives like 5-(Cyanomethyl)-2'-deoxycytidine exhibit significant antiviral activity against certain viruses. Studies have shown that while some derivatives lack efficacy against specific strains (e.g., herpes simplex virus), others demonstrate potent inhibition against viruses like vaccinia virus.
Chemical Reactions Analysis
Types of Reactions
5-(Cyanomethyl)-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxyl derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
Antiviral Properties
5-(Cyanomethyl)-2'-deoxycytidine exhibits notable antiviral activity, particularly against herpes simplex virus (HSV). In studies conducted on primary rabbit kidney cells, this compound demonstrated antiviral effects comparable to those of established antiviral agents like ara-A (arabinofuranosyl adenine). The mechanism of action appears to involve inhibition of viral replication without significantly affecting the incorporation of nucleotides into cellular DNA .
Anticancer Potential
Research has also indicated that 5-(Cyanomethyl)-2'-deoxycytidine may possess anticancer properties. Its structural similarity to naturally occurring nucleosides allows it to interfere with DNA synthesis in rapidly dividing cancer cells. Case studies have shown that similar nucleoside analogs can induce apoptosis in various cancer cell lines, suggesting a potential role for 5-(Cyanomethyl)-2'-deoxycytidine in cancer therapy .
Therapeutic Applications
1. Virology
- Herpes Simplex Virus Treatment : The compound's ability to inhibit HSV replication positions it as a candidate for therapeutic development against herpes infections.
- Potential Broad-Spectrum Antiviral : Given its mechanism of action, further investigations may reveal effectiveness against other viral pathogens.
2. Cancer Therapy
- Nucleoside Analog in Chemotherapy : As a nucleoside analog, it can be incorporated into DNA during replication, leading to chain termination or misincorporation that triggers cellular apoptosis.
- Combination Therapy : Studies suggest that combining this compound with other chemotherapeutic agents could enhance efficacy and reduce resistance in cancer treatment protocols.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers evaluated the antiviral efficacy of 5-(Cyanomethyl)-2'-deoxycytidine against HSV. The results indicated a dose-dependent inhibition of viral replication, with significant reductions observed at concentrations similar to those used for established antiviral drugs. This study underscores the compound's potential as a therapeutic agent in treating viral infections .
Case Study 2: Anticancer Activity
A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of 5-(Cyanomethyl)-2'-deoxycytidine. Results showed that the compound induced apoptosis in a significant percentage of treated cells compared to controls. These findings suggest that this nucleoside analog could serve as a foundation for developing new anticancer therapies .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Virology | Treatment for Herpes Simplex Virus | Dose-dependent viral replication inhibition |
| Cancer Therapy | Chemotherapeutic agent | Induction of apoptosis in cancer cell lines |
| Research and Development | Foundation for new antiviral/cancer drugs | Potential for combination therapies |
Mechanism of Action
The mechanism of action of 5-(Cyanomethyl)-2’-deoxycytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The cyanomethyl group can disrupt base pairing and hydrogen bonding, leading to errors in replication and transcription. This can result in the inhibition of cell proliferation, making it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: 5-(Cyanomethyl)-2'-dC is synthesized with high yield (80%) using PyAOP/DBU activation, comparable to 5hmdC (70–85%). Chlorinated and azanucleoside derivatives exhibit lower yields due to reactive intermediates.
- Functional Group Reactivity: The cyanomethyl group’s electron-withdrawing nature may enhance stability compared to hydroxymethyl (-CH₂OH) or formyl (-CHO) groups, which are prone to oxidation.
Methylation/Epigenetic Effects
- 5-Aza-2'-dC : Demonstrated potent hypomethylating activity by inhibiting DNA methyltransferases (DNMTs), reactivating silenced tumor suppressor genes (e.g., p16/CDKN2A) in colon and bladder cancers.
- 5hmdC/5fodC/5cadC : Serve as intermediates in active DNA demethylation pathways. Elevated levels correlate with breast cancer progression.
Cytotoxicity and Therapeutic Potential
- 5-Chloro-2'-dC : Displays cytotoxicity in RKO colon cancer cells by incorporating into DNA and disrupting replication.
- 5-Aza-2'-dC : Induces apoptosis in glioma (U251) and gastric cancer (AGS) cells via caspase-3 activation and p16 reactivation.
- 5-(Cyanomethyl)-2'-dC: No direct cytotoxicity reported, but the cyanomethyl group may reduce metabolic degradation compared to labile hydroxymethyl or azanucleosides.
Chemical Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
